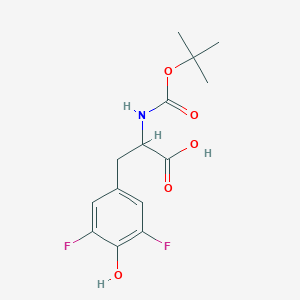

N-Boc-3,5-Difluoro-DL-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-3,5-Difluoro-L-tirosina: es un compuesto químico con la fórmula molecular C14H17F2NO5 . Es un derivado de la L-tirosina, donde los átomos de hidrógeno en las posiciones 3 y 5 del anillo fenilo son reemplazados por átomos de flúor, y el grupo amino está protegido por un grupo terc-butoxicarbonilo (Boc). Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Boc-3,5-Difluoro-L-tirosina normalmente implica los siguientes pasos:

Protección del grupo amino: El grupo amino de la L-tirosina se protege utilizando un grupo terc-butoxicarbonilo (Boc).

Fluoración: Los átomos de hidrógeno en las posiciones 3 y 5 del anillo fenilo se reemplazan por átomos de flúor utilizando agentes fluorantes apropiados.

Métodos de producción industrial: Los métodos de producción industrial para N-Boc-3,5-Difluoro-L-tirosina implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactores automatizados y sistemas de purificación para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Boc-3,5-Difluoro-L-tirosina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico se puede oxidar para formar quinonas.

Reducción: El compuesto se puede reducir bajo condiciones específicas para modificar los grupos funcionales.

Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como aminas y tioles para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Aplicaciones Científicas De Investigación

N-Boc-3,5-Difluoro-L-tirosina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteicas.

Medicina: Sirve como precursor para la síntesis de compuestos farmacéuticos.

Industria: N-Boc-3,5-Difluoro-L-tirosina se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de N-Boc-3,5-Difluoro-L-tirosina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato o inhibidor para diversas enzimas, afectando su actividad y función. La presencia de átomos de flúor aumenta su afinidad de unión y selectividad hacia ciertos objetivos, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Comparación Con Compuestos Similares

Compuestos similares:

- N-Boc-3,5-Difluoro-L-fenilalanina

- N-Boc-4,4-Difluoro-L-prolina

Comparación: N-Boc-3,5-Difluoro-L-tirosina es única debido a la presencia de átomos de flúor en las posiciones 3 y 5 del anillo fenilo, lo que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, ofrece una mayor estabilidad y reactividad, lo que la hace adecuada para aplicaciones de investigación específicas .

Actividad Biológica

N-Boc-3,5-Difluoro-DL-Tyrosine is a fluorinated derivative of the amino acid tyrosine, notable for its biological activity and potential applications in medicinal chemistry. This compound features two fluorine atoms at the 3 and 5 positions of the aromatic ring, which enhances its stability and alters its interaction with various biological targets.

- Chemical Formula : C24H19F2NO5

- Molecular Weight : 439.41 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid)

This compound exhibits significant biological activity primarily through its interactions with enzymes, particularly protein tyrosine phosphatases (PTPs). These interactions can influence enzyme specificity and activity:

- Enzyme Substrate : It acts as a substrate for PTPs, affecting phosphorylation and dephosphorylation processes critical for cell signaling pathways.

- Binding Affinity : The presence of fluorine atoms increases the binding affinity to enzyme active sites, which can lead to altered reaction kinetics compared to non-fluorinated tyrosine derivatives.

Biological Applications

The compound has been studied for its potential in various applications:

- Cell Signaling Modulation : By influencing phosphorylation states, this compound can modulate cellular responses to growth factors and other signaling molecules.

- Cancer Research : Its ability to interact with PTPs suggests potential roles in cancer biology, where dysregulated phosphorylation is a common feature .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Fmoc-Tyrosine | Standard tyrosine with Fmoc protection | No fluorination |

| N-Fmoc-3-Fluoro-L-Tyrosine | One fluorine atom at position 3 | Less steric hindrance compared to N-Boc-3,5-difluoro |

| 3,5-Difluoro-L-Tyrosine | Two fluorines without Fmoc protection | Less stable in peptide synthesis |

| N-Boc-3,5-Difluoro-L-Tyrosine | Boc protection instead of Fmoc | Different stability profiles in synthesis |

Case Studies

Recent studies have highlighted the biological implications of using this compound in experimental settings:

- Enzyme Kinetics : Research demonstrated that this compound reacts with tyrosine phenol-lyase at approximately half the rate compared to L-Tyrosine due to steric and electronic effects introduced by the fluorine substituents. This finding underscores the influence of structural modifications on enzymatic reactions.

- Cellular Studies : In cellular contexts, this compound has been shown to alter cell signaling pathways that are crucial for cellular growth and differentiation. Its unique properties make it a valuable tool for studying tyrosine kinase signaling pathways in cancer cells .

Propiedades

IUPAC Name |

3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.